N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14822649
InChI: InChI=1S/C14H10BrFN2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19)
SMILES:
Molecular Formula: C14H10BrFN2O3
Molecular Weight: 353.14 g/mol

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC14822649

Molecular Formula: C14H10BrFN2O3

Molecular Weight: 353.14 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide -

Specification

Molecular Formula C14H10BrFN2O3
Molecular Weight 353.14 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide
Standard InChI InChI=1S/C14H10BrFN2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19)
Standard InChI Key YXIMRRHIKZGXNG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-]

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

N-(4-Bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide features a central acetamide backbone bridging two aromatic rings:

  • Aryl Group 1: A 4-bromo-2-fluorophenyl moiety substituted at the para position with bromine (-Br) and ortho position with fluorine (-F).

  • Aryl Group 2: A 2-nitrophenyl group with a nitro (-NO₂) substituent at the ortho position.

The IUPAC name N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenyl)acetamide reflects this substitution pattern, while its SMILES string (C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-]) encodes the connectivity. X-ray crystallography of analogous compounds reveals planar acetamide linkages and intramolecular hydrogen bonding between the amide NH and nitro oxygen, stabilizing the conformation .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight353.14 g/mol
Density~1.7 g/cm³ (estimated)
Melting Point97–100°C (intermediate)
LogP (Partition Coeff.)2.01 (analogous compound)
SolubilityLow in polar solvents

The bromine and fluorine atoms enhance lipophilicity, favoring membrane permeability in biological systems . Nitro groups contribute to electron-deficient aromatic systems, enabling nucleophilic substitution reactions .

Synthesis and Manufacturing Processes

Industrial-Scale Synthesis

A patented route (CN110305018A) outlines a four-step synthesis from o-bromoaniline :

  • Acetylation:
    o-Bromoaniline+Acetyl ChlorideBaseN-(2-Bromophenyl)acetamide\text{o-Bromoaniline} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{N-(2-Bromophenyl)acetamide}
    Yield: 92–93% after recrystallization in n-heptane .

  • Nitration:
    N-(2-Bromophenyl)acetamide+HNO₃N-(2-Bromo-6-nitrophenyl)acetamide\text{N-(2-Bromophenyl)acetamide} + \text{HNO₃} \rightarrow \text{N-(2-Bromo-6-nitrophenyl)acetamide}
    Nitration occurs regioselectively at the meta position due to acetamide directing effects .

  • Hydrolysis:
    N-(2-Bromo-6-nitrophenyl)acetamide+HClΔ2-Bromo-6-nitroaniline\text{N-(2-Bromo-6-nitrophenyl)acetamide} + \text{HCl} \xrightarrow{\Delta} \text{2-Bromo-6-nitroaniline}
    Hydrolysis under acidic conditions removes the acetyl group .

  • Diazotization and Fluorination:
    2-Bromo-6-nitroanilineNaNO₂, HF3-Bromo-2-fluoronitrobenzene\text{2-Bromo-6-nitroaniline} \xrightarrow{\text{NaNO₂, HF}} \text{3-Bromo-2-fluoronitrobenzene}
    Thermal decomposition of diazonium salts introduces fluorine .

Optimization Strategies

  • Cost Efficiency: Avoids expensive fluorinating agents (e.g., KF, CsF) by using aqueous HF .

  • Purity Control: Recrystallization in n-hexane achieves >92% purity, critical for pharmaceutical intermediates .

Applications and Future Directions

Industrial Applications

  • Pharmaceutical Intermediates: Precursor to antitubercular and anticancer agents .

  • Agrochemicals: Nitroaryl compounds serve as herbicides and fungicides .

Research Priorities

  • Structure-Activity Relationships (SAR): Modifying bromine/fluorine positions to optimize bioavailability.

  • In Vivo Studies: Pharmacokinetic profiling in animal models.

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